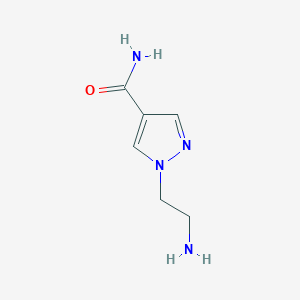
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride” is a chemical compound with the molecular formula C10H14N2OS. Its molecular weight is 246.76 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pyrano[2,3-d]pyrimidine Synthesis
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride serves as a key precursor in the synthesis of various pyrano[2,3-d]pyrimidine derivatives. These compounds are of significant interest due to their wide range of applicability in medicinal and pharmaceutical industries, attributed to their bioavailability and broader synthetic applications. The synthesis of 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives is achieved through a one-pot multicomponent reaction utilizing hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and miscellaneous catalysts. This comprehensive approach to synthesis highlights the importance of 5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Thiophene Analogues Evaluation
The compound and its derivatives have been synthesized and evaluated for potential carcinogenicity, considering the biological activity retention when aromatic rings are replaced by isosteric or isoelectronic aromatic rings. This evaluation includes synthesis and analysis of thiophene analogues of known carcinogens, assessing their activity through in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. Such studies contribute to understanding the chemical and biological behavior of these compounds and their potential impact on carcinogenicity, thereby providing insights into the reliability of in vitro predictions for new structural compounds' carcinogenic potential (Ashby, Styles, Anderson, & Paton, 1978).
Inhibitory Mechanisms and Drug Synthesis
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one hydrochloride and its derivatives are instrumental in the synthesis of inhibitors targeting various biological pathways. For instance, DNA methyltransferase inhibitors, crucial for understanding cancer therapy mechanisms due to their role in gene expression regulation through epigenetic modifications, have been explored. These inhibitors, including analogs of nucleoside deoxycytidine, have shown significant promise in antitumor effects in both in vitro and in vivo models, highlighting the compound's relevance in developing therapeutic agents (Goffin & Eisenhauer, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-7-4-10(13)12(5-9(7)11)8-2-3-14-6-8;/h4-5,8H,2-3,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPPWKOGFIKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)C2CCSC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-methyl-1-(thiolan-3-yl)pyridin-2-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)


![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
